Product packaging for 2-bromoethane-1-sulfonyl fluoride(Cat. No.:CAS No. 460-45-7)

2-bromoethane-1-sulfonyl fluoride

Cat. No.: B6237807
CAS No.: 460-45-7
M. Wt: 191.02 g/mol
InChI Key: OONHMYOIZLSCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Sulfonyl Fluorides as Key Synthetic Scaffolds

Sulfonyl fluorides have transitioned from being niche laboratory curiosities to indispensable tools in various chemical disciplines, including organic synthesis, medicinal chemistry, chemical biology, and materials science. thieme-connect.com Their ascent is largely attributable to a unique balance of reactivity and stability. thieme-connect.comnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction, yet they can be selectively activated to engage in a variety of chemical transformations. sigmaaldrich.com This controlled reactivity allows for their incorporation into complex molecular architectures without interfering with other sensitive functional groups.

The development of new synthetic methods has further broadened the accessibility and utility of sulfonyl fluorides. nih.gov Historically, their synthesis often involved harsh conditions. However, recent advancements have led to milder and more efficient protocols, including methods starting from sulfonic acids, sulfonamides, and even thiols. nih.govnih.gov Transition-metal-catalyzed processes and the use of sulfuryl fluoride (B91410) (SO₂F₂) gas as an electrophilic hub have also become prominent strategies for their synthesis. nih.govresearchgate.net

Contextualizing Haloalkanesulfonyl Fluorides within SuFEx Click Chemistry Paradigms

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers, marked a paradigm shift in how chemists approach molecular assembly. nih.gov SuFEx is recognized as a next-generation "click chemistry" reaction, a set of criteria for reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts. sigmaaldrich.comnih.gov The core of SuFEx lies in the reliable and selective reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically an aryl silyl (B83357) ether or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. nih.govcshl.edu

Haloalkanesulfonyl fluorides, such as 2-bromoethane-1-sulfonyl fluoride, are a critical subclass of SuFEx reagents. The presence of one or more halogen atoms on the alkyl chain introduces additional handles for chemical modification, either before or after the SuFEx reaction. This dual reactivity makes them powerful connectors for building complex molecular architectures in a modular fashion. nih.gov Aliphatic sulfonyl fluorides, in general, are excellent SuFEx agents due to their moderate reactivity, which allows them to be handled in aqueous buffers and tolerate a wide range of other functional groups. enamine.net

Distinguishing this compound from Unsaturated and Polyhalogenated Analogues

The chemical behavior of this compound is best understood by comparing it with its unsaturated and polyhalogenated relatives, such as 1-bromoethene-1-sulfonyl fluoride (BESF) and 1,2-dibromoethane-1-sulfonyl fluoride (DESF).

1-Bromoethene-1-sulfonyl fluoride (BESF) is a highly versatile and reactive SuFEx reagent featuring a vinyl group, a bromide, and a sulfonyl fluoride. enamine.net This trifunctional nature allows for a wide range of transformations, including cycloadditions and Michael additions. enamine.net Its synthesis often proceeds from its saturated precursor, DESF. rsc.orgsigmaaldrich.com

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a stable, storable precursor to the more reactive BESF. rsc.orgsigmaaldrich.com The in situ generation of BESF from DESF by treatment with a base like triethylamine (B128534) allows for controlled reactivity. sigmaaldrich.com

In contrast, This compound possesses a saturated ethyl backbone. This structural difference means it does not undergo the cycloaddition or Michael addition reactions characteristic of BESF. Instead, the bromine atom in this compound is susceptible to nucleophilic substitution, providing a distinct pathway for functionalization compared to its unsaturated and polyhalogenated counterparts.

Compound NameCAS NumberMolecular FormulaKey Structural FeaturePrimary Reactivity
This compound460-45-7C₂H₄BrFO₂SSaturated bromoethyl groupSuFEx reaction at sulfonyl fluoride; Nucleophilic substitution at bromine
1-Bromoethene-1-sulfonyl fluoride (BESF)103020-98-0C₂H₂BrFO₂SBrominated vinyl groupSuFEx, cycloadditions, Michael additions
1,2-Dibromoethane-1-sulfonyl fluoride (DESF)103020-97-9C₂H₃Br₂FO₂SDibrominated ethyl groupPrecursor to BESF

Significance of this compound in the Design of Modular Reagents

The true power of this compound lies in its capacity to act as a bifunctional, modular reagent. The sulfonyl fluoride group serves as a reliable "click" handle for forming robust connections via SuFEx chemistry. Simultaneously, the bromoethyl group provides a latent site for further chemical elaboration. This orthogonality allows for a stepwise construction of complex molecules.

For instance, one could first engage the sulfonyl fluoride in a SuFEx reaction to link it to a larger molecular scaffold. Subsequently, the bromine atom can be displaced by a nucleophile to introduce a new functional group or to attach another molecular fragment. This modular approach is highly advantageous in fields like drug discovery and materials science, where the ability to rapidly generate and test libraries of related compounds is crucial for identifying candidates with desired properties. nih.govrsc.org The stability of the sulfonyl fluoride group ensures that it remains intact during manipulations of the bromoethyl moiety, and vice versa, providing chemists with a high degree of synthetic control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrFO2S/c3-1-2-7(4,5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONHMYOIZLSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-45-7
Record name 2-bromoethane-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromoethane 1 Sulfonyl Fluoride

Direct Synthesis Approaches to 2-Bromoethane-1-sulfonyl Fluoride (B91410)

Direct synthesis methods aim to construct the 2-bromoethane-1-sulfonyl fluoride molecule in a minimal number of steps from readily available precursors. These approaches include radical-mediated reactions, halogen exchange from more common sulfonyl halides, and addition reactions to unsaturated systems.

Radical Sulfonylation and Halogenation Routes

Radical-mediated pathways offer a powerful, albeit less commonly reported, method for the synthesis of alkyl sulfonyl fluorides. researchgate.net Conceptually, this can involve either the introduction of a sulfonyl fluoride group onto a bromoalkane scaffold or the bromination of an existing ethanesulfonyl fluoride moiety.

One potential radical pathway is the fluorosulfonylation of bromoethane (B45996). This would typically involve a radical initiator to generate a bromoethyl radical, which could then react with a source of sulfur dioxide and a fluorine donor. A more common strategy in the broader context of sulfonyl fluoride synthesis involves the radical-mediated coupling of alkyl bromides with a sulfur dioxide source, followed by trapping with a fluorinating agent. organic-chemistry.org For example, photoredox catalysis can enable the preparation of alkyl sulfonyl fluorides from alkyl bromides via halogen atom transfer (XAT), followed by SO2 capture and fluorination. organic-chemistry.org

Alternatively, the free-radical halogenation of ethanesulfonyl fluoride could be envisioned. libretexts.orgyoutube.com This classic approach involves the homolytic cleavage of a halogen molecule (e.g., Br2) by UV light or heat to generate halogen radicals. libretexts.org These radicals then propagate a chain reaction by abstracting a hydrogen atom from the alkane, creating an alkyl radical that subsequently reacts with another halogen molecule.

However, a significant challenge in the radical halogenation of ethanesulfonyl fluoride is the lack of regioselectivity. The reaction could produce a mixture of 1-bromoethane-1-sulfonyl fluoride and this compound, as well as polybrominated products, making isolation of the desired isomer difficult. youtube.com

Fluorination of Precursor Sulfonyl Halides (e.g., Sulfonyl Chlorides)

One of the most established and widely practiced methods for synthesizing sulfonyl fluorides is the halogen exchange (HALEX) reaction, starting from the more accessible but less stable sulfonyl chlorides. organic-chemistry.orgfigshare.comresearchgate.net The synthesis of this compound can be effectively achieved by the fluorination of its corresponding sulfonyl chloride precursor, 2-bromoethane-1-sulfonyl chloride.

This transformation employs a variety of fluorinating agents to substitute the chlorine atom with fluorine. The choice of reagent and conditions can significantly impact the reaction's efficiency and yield. Common fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and potassium bifluoride (KHF2). figshare.comresearchgate.net While effective, KHF2 is known to be corrosive and can react with glass reaction vessels, posing challenges for large-scale production. figshare.comacs.org

Recent advancements have focused on developing milder and more practical protocols. A simple and effective method involves the direct chloride-to-fluoride exchange using potassium fluoride in a biphasic water/acetone (B3395972) mixture, which provides a broad range of sulfonyl fluorides in high yields. organic-chemistry.org Another approach utilizes sulfuryl fluoride (SO2F2) as the fluoride source to convert aryl sulfonyl chlorides to their corresponding fluorides under mild conditions. researchgate.net

Fluorinating AgentTypical ConditionsAdvantagesDisadvantages
Potassium Fluoride (KF)Aqueous acetonitrile (B52724) or water/acetoneLow cost, readily availableCan require phase-transfer catalysts or high temperatures
Potassium Bifluoride (KHF2)Various solventsEffective fluorinating sourceCorrosive to glassware, can be hazardous
Sulfuryl Fluoride (SO2F2)Mild conditions, often with a base or catalystHigh efficiency, good for scale-upGaseous reagent requires specialized handling
Xtalfluor-E®Acetonitrile, mild temperaturesBench-stable solid, mild conditionsHigher cost compared to simple fluoride salts

Addition Reactions to Unsaturated Sulfonyl Fluorides (e.g., Hydrobromination of Ethenesulfonyl Fluoride)

A highly efficient and atom-economical route to this compound is the addition of hydrogen bromide (HBr) across the double bond of ethenesulfonyl fluoride (ESF). sigmaaldrich.comacs.org ESF is an excellent Michael acceptor, making it highly susceptible to addition reactions. acs.org

The hydrobromination of ethenesulfonyl fluoride proceeds via an anti-Markovnikov addition mechanism. In this process, the bromine atom adds to the carbon atom that is not directly attached to the electron-withdrawing sulfonyl fluoride group (the β-carbon), while the hydrogen atom adds to the carbon adjacent to the SO2F group (the α-carbon). This regioselectivity is dictated by the electronic effects of the sulfonyl fluoride group, which stabilizes the transient negative charge on the α-carbon during the nucleophilic attack of the bromide ion.

This reaction provides a direct and clean route to the desired product, often with high yields. The process can be contrasted with other additions to ESF, such as the Heck-Matsuda reaction with arenediazonium salts which yields β-arylethenesulfonyl fluorides, showcasing the versatility of ESF as a synthetic hub. nih.gov

Indirect Synthesis via Functional Group Interconversion on Related Halogenated Sulfonyl Fluorides

Indirect methods involve the synthesis of a related halogenated sulfonyl fluoride, which is then chemically modified to yield the target compound. These multi-step sequences can be advantageous when the precursors for direct routes are unavailable or when specific stereochemistry or regiochemistry is required.

Selective Reduction Strategies (e.g., from Dibrominated Analogues)

One plausible indirect strategy is the selective reduction of a dibrominated analogue, such as 1,2-dibromoethane-1-sulfonyl fluoride. sigmaaldrich.comrsc.org This precursor is a stable liquid that can be used to generate other useful building blocks in situ. sigmaaldrich.com A selective dehalogenation reaction could, in principle, remove one of the bromine atoms to yield this compound.

Achieving selective monodebromination would require careful control of the reducing agent and reaction conditions to prevent over-reduction to ethanesulfonyl fluoride or elimination to form a vinyl sulfonyl fluoride. Potential reducing agents for such a transformation could include specific metal hydrides, catalytic hydrogenation under controlled conditions, or radical-based reducing agents. For instance, treatment of 1,2-dibromoethane-1-sulfonyl fluoride with triethylamine (B128534) is known to generate 1-bromoethene-1-sulfonyl fluoride via an elimination reaction, highlighting the challenge of controlling the reaction pathway towards reduction instead of elimination. sigmaaldrich.comrsc.org

Exploration of Sustainable and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of sulfonyl fluorides. acs.orgsciencedaily.comeurekalert.org These efforts aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

For the halogen exchange route (Section 2.1.2), green protocols are being developed that utilize potassium fluoride as the sole, less corrosive fluorine source, coupled with green oxidants like NaOCl·5H2O when starting from thiols or disulfides. researchgate.netacs.org Performing these reactions in aqueous media further enhances their environmental credentials. researchgate.net

For routes involving addition reactions (Section 2.1.3), the kilogram-scale synthesis of the ethenesulfonyl fluoride precursor has been demonstrated using an "on-water" procedure, which avoids organic solvents and improves safety and sustainability.

Future developments in the sustainable synthesis of this compound could involve:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes the development of more efficient catalysts for fluorination and addition reactions. chemrxiv.org

Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates or energetic conditions. organic-chemistry.org

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids.

A recent breakthrough involves converting thiols and disulfides directly into sulfonyl fluorides using a combination of SHC5® (a stable chlorine source) and potassium fluoride, producing only non-toxic salts as by-products. sciencedaily.comeurekalert.org Applying such a one-pot oxidative fluorination strategy to 2-bromoethanethiol (B1606908) could provide a future green route to this compound.

Challenges and Optimization Strategies in this compound Synthesis

The synthesis of this compound is fraught with challenges that are common to the preparation of many sulfonyl fluorides, compounded by the specific reactivity of the bromoethane moiety. These challenges primarily revolve around reagent handling, reaction control, and purification of the final product.

A significant hurdle is the management of hazardous and reactive reagents often employed in fluorosulfonylation reactions. For instance, the use of gaseous and corrosive reagents like sulfuryl fluoride (SO₂F₂) or thionyl fluoride (SOF₂) necessitates specialized equipment and handling procedures to ensure safety and reaction efficiency. nih.govresearchgate.net The instability of certain intermediates can also lead to the formation of undesirable byproducts, complicating the purification process.

Another challenge lies in achieving regioselectivity during the synthesis. For a molecule like this compound, ensuring the selective introduction of the bromine atom at the second carbon position relative to the sulfonyl fluoride group is critical. Side reactions, such as elimination to form vinyl sulfonyl fluoride, can compete with the desired substitution, thereby reducing the yield of the target compound. rhhz.net

The inherent reactivity of the target molecule itself presents further difficulties. The presence of both a bromine atom and a sulfonyl fluoride group makes the compound susceptible to nucleophilic attack and elimination reactions, potentially leading to degradation under the reaction or purification conditions. enamine.net

Optimization Strategies:

To address these challenges, several optimization strategies have been developed in the broader context of sulfonyl fluoride synthesis, which can be applied to the preparation of this compound.

One key strategy is the development and use of bench-stable and less hazardous fluorosulfonylating agents. researchgate.net The use of solid reagents, for example, can simplify handling and improve reaction control.

The choice of solvent and reaction temperature is also critical for optimizing the synthesis. Solvents that can stabilize intermediates and minimize side reactions are preferred. nih.gov Precise temperature control can help to manage the exothermic nature of many fluorination reactions and prevent the decomposition of thermally sensitive products.

Finally, advanced purification techniques, such as chromatography, are often necessary to isolate the desired product from a complex mixture of byproducts. researchgate.net The optimization of these purification methods is crucial for obtaining this compound in high purity.

Table of Research Findings on Challenges and Optimization in Sulfonyl Fluoride Synthesis

ChallengeOptimization StrategyKey Findings & References
Hazardous Reagents Use of bench-stable reagentsSolid fluorosulfonylating agents can improve safety and handling. researchgate.net
Reaction Control Precise temperature and solvent selectionOptimized conditions can minimize byproducts and improve yield. nih.gov
Regioselectivity Strategic choice of starting materials and catalystsCan direct the reaction to the desired isomer. organic-chemistry.org
Product Instability One-pot procedures and optimized purificationMinimizes handling of unstable intermediates and degradation. nih.govrhhz.netresearchgate.net

Reactivity and Reaction Mechanisms of 2 Bromoethane 1 Sulfonyl Fluoride

Reactions Involving the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is known for its unique balance of stability and reactivity. While generally more stable and less prone to hydrolysis than other sulfonyl halides, the sulfur-fluorine bond can be activated to undergo reactions with various nucleophiles. mdpi.comtheballlab.com This reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reliable "click" reactions for constructing molecules. nih.govdigitellinc.com

Nucleophilic Exchange Reactions (SuFEx Chemistry) with Oxygen-, Nitrogen-, and Carbon-Based Nucleophiles

The sulfonyl fluoride moiety of 2-bromoethane-1-sulfonyl fluoride and its derivatives is an excellent electrophile for SuFEx reactions. nih.govdigitellinc.com This powerful class of click reactions enables the formation of robust covalent bonds with a variety of nucleophiles under mild conditions. nih.gov Derivatives of this compound, such as ethenesulfonyl fluoride (ESF) and 1-bromoethene-1-sulfonyl fluoride (BESF), are prominent "hubs" in SuFEx chemistry. nih.govnih.gov These hubs readily connect with oxygen-, nitrogen-, and carbon-based nucleophiles, often without disturbing the S-F bond itself, which can be used for subsequent transformations. nih.govenamine.net

The SuFEx process involves the exchange of the fluoride on the sulfur(VI) center with an incoming nucleophile. researchgate.net This has been demonstrated in the reaction of sulfamoyl fluorides with various amines to create sulfamide (B24259) derivatives. acs.orgnih.gov Similarly, sulfonyl fluorides can react with phenols and secondary amines. acs.org The versatility of SuFEx is highlighted by its ability to link with a wide range of nucleophilic partners, making it a cornerstone of modern molecular assembly. nih.govsigmaaldrich.com

Table 1: Examples of SuFEx Reactions with Various Nucleophiles
SuFEx HubNucleophile TypeExample NucleophileProduct TypeReference
Ethenesulfonyl Fluoride (ESF)NitrogenSecondary Aminesβ-Amino Sulfonyl Fluorides nih.govsigmaaldrich.com
1-Bromoethene-1-sulfonyl Fluoride (BESF)OxygenAryl Silyl (B83357) EthersSulfonate Esters rsc.org
2-Substituted-alkynyl-1-sulfonyl Fluorides (SASF)Nitrogen1H-1,2,3-triazoleVinyl Sulfonyl Fluorides nih.gov
Aryl Sulfonyl FluoridesOxygenPhenols (Aryl Silyl Ethers)Aryl Sulfonate Esters nih.gov
Sulfamoyl FluoridesNitrogenPrimary/Secondary AminesSulfamides acs.orgnih.gov

Formation of Sulfonamides, Sulfonate Esters, and Sulfones

The electrophilic nature of the sulfonyl fluoride group allows for the synthesis of several important classes of organic compounds.

Sulfonamides : The reaction of sulfonyl fluorides with primary or secondary amines is a key method for synthesizing sulfonamides. nih.gov This transformation is highly valuable in medicinal chemistry, as the sulfonamide motif is present in numerous therapeutic agents. nih.govchemrxiv.org While sulfonyl chlorides are traditionally used, sulfonyl fluorides offer advantages due to their greater stability and selectivity. theballlab.comchemrxiv.org The reaction can be facilitated by catalytic activation to proceed efficiently with a broad range of amines, including sterically hindered ones. chemrxiv.orgnih.gov

Sulfonate Esters : The reaction with oxygen-based nucleophiles, particularly alcohols and phenols, yields sulfonate esters. The reaction between aryl silyl ethers and sulfonyl fluorides, often catalyzed by bases, readily forms these esters. nih.gov A related compound, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), can be converted to 1-bromoethene-1-sulfonyl fluoride (BESF), which then undergoes facile SuFEx reactions with aryl silyl ethers to produce stable sulfonate connections. rsc.org

Sulfones : While the direct formation of sulfones from the sulfonyl fluoride moiety is less common than sulfonamides or sulfonate esters, the bromoethane (B45996) part of the molecule can be used to generate sulfones via nucleophilic substitution with a sulfinate salt (see section 3.2.1). However, under specific conditions involving transition metal catalysis, the S-C bond of a sulfonyl fluoride can be cleaved, though this is a more complex activation pathway. chemrxiv.org

Catalytic Activation of the S-F Bond

Although the S-F bond is robust, its reactivity can be enhanced through catalysis, enabling transformations under milder conditions and with a broader scope of substrates. nih.gov Several catalytic systems have been developed:

Lewis Acid Catalysis : Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to effectively activate sulfonyl fluorides for nucleophilic addition with amines. theballlab.comnih.gov This method is effective for a wide array of both sulfonyl fluorides and amines, including those that are electronically diverse or sterically demanding. nih.gov The proposed mechanism involves the coordination of the calcium ion to the fluorine and oxygen atoms of the sulfonyl fluoride, increasing its electrophilicity. nih.gov

Organocatalysis : A combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives can catalytically activate sulfonyl fluorides for amidation. chemrxiv.orgnih.gov This protocol is noted for its efficiency with sterically hindered substrates and can be performed with very low catalyst loading. nih.gov

Base and Other Mediators : SuFEx reactions are often catalyzed by Lewis bases such as tertiary amines or phosphazenes. nih.gov Additionally, bifluoride salts and mediators like R₃Si⁺ can controllably activate the S-F bond, turning fluoride into a good leaving group. nih.gov In some cases, simply warming the reaction can be enough to promote the desired transformation. springernature.com

Table 2: Catalytic Systems for S-F Bond Activation
Catalyst/ActivatorReaction TypeKey FeaturesReference
Calcium triflimide [Ca(NTf₂)₂]Sulfonamide synthesisLewis acid activation; broad scope for sterically and electronically diverse substrates. theballlab.comnih.gov
1-Hydroxybenzotriazole (HOBt) / Silicon additivesSulfonamide synthesisOrganocatalytic; efficient for hindered substrates; low catalyst loading. chemrxiv.orgnih.gov
Lewis Bases (e.g., DBU, tetramethylguanidine)SuFEx reactions (e.g., with phenols)Base-catalyzed deprotonation of nucleophile. nih.gov
Ni(0) ComplexesS-F and C-S bond cleavageTransition metal-catalyzed oxidative addition. chemrxiv.org

Reactions Involving the Bromoethane Moiety

The bromoethane portion of the molecule contains a carbon-bromine bond, which is a classic site for nucleophilic substitution and elimination reactions. The bromine atom is a good leaving group, and the adjacent sulfonyl fluoride group is strongly electron-withdrawing, which influences the reactivity of the α- and β-carbons.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The primary alkyl bromide structure of this compound makes it a prime candidate for Sₙ2 reactions. In an Sₙ2 mechanism, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves in a single, concerted step. youtube.com This pathway is typical for primary haloalkanes reacting with nucleophiles like hydroxide (B78521) ions, cyanide, or ammonia (B1221849). youtube.comyoutube.comyoutube.com The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile. youtube.com

The reaction of bromoethane with various nucleophiles illustrates the expected products from an Sₙ2 pathway:

With aqueous potassium hydroxide (KOH), it forms ethanol. youtube.com

With potassium cyanide (KCN), it yields propanenitrile, effectively lengthening the carbon chain. youtube.com

With ammonia (NH₃), it produces ethylamine. youtube.com

While the Sₙ2 pathway is dominant for primary alkyl halides, an Sₙ1 mechanism, which proceeds through a carbocation intermediate, cannot be entirely ruled out, especially with poor nucleophiles or under conditions that favor carbocation formation. nih.gov However, the formation of a primary carbocation is generally unfavorable. The powerful electron-withdrawing effect of the adjacent sulfonyl fluoride group would further destabilize any positive charge on the α-carbon, making an Sₙ1 reaction at this position highly unlikely. Conversely, this electron-withdrawing effect enhances the electrophilicity of the carbon, making it more susceptible to Sₙ2 attack.

Elimination Reactions to Form Unsaturated Sulfonyl Fluorides (e.g., Ethenesulfonyl Fluoride, 1-Bromoethene-1-sulfonyl Fluoride)

In the presence of a base, this compound can undergo an elimination reaction (specifically, a β-elimination or E2 reaction) to form an alkene. The base abstracts a proton from the carbon adjacent (β) to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion.

This reaction is a key pathway to synthesize ethenesulfonyl fluoride (ESF), a highly valuable Michael acceptor and SuFEx hub. nih.govsigmaaldrich.com The elimination of HBr from this compound provides direct access to this versatile building block.

A closely related and well-documented reaction is the elimination from 1,2-dibromoethane-1-sulfonyl fluoride (DESF). rsc.orgmonash.edu Treatment of DESF with a base like triethylamine (B128534) results in the in situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF). rsc.orgmonash.edu BESF is another powerful SuFEx connector that can participate in various cycloadditions and coupling reactions. enamine.netresearchgate.net The formation of BESF from DESF highlights the facility of elimination reactions in this class of compounds to generate useful unsaturated sulfonyl fluorides. monash.edu


Cross-Coupling Reactions Leveraging the C-Br Bond

While specific literature detailing cross-coupling reactions of this compound is limited, the reactivity of the C-Br bond in analogous bromo-substituted sulfonyl fluorides provides significant insight into its potential for such transformations. The C-Br bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. For this compound, a hypothetical Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a (2-arylethyl)sulfonyl fluoride. The general conditions for such a reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction is known for its tolerance of a wide range of functional groups, and the sulfonyl fluoride group is generally stable under these conditions. nih.govrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. rug.nl Reacting this compound with an alkene, such as styrene, under typical Heck conditions (a palladium catalyst and a base) could potentially yield a substituted ethenesulfonyl fluoride derivative.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would be expected to produce a 3-alkynyl-1-sulfonyl fluoride. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A summary of potential cross-coupling partners for this compound is presented in the interactive table below.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Potential Product Structure Catalyst System
Suzuki-Miyaura Arylboronic Acid Ar-CH₂CH₂-SO₂F Pd(0) catalyst, Ligand, Base
Heck Alkene (e.g., Styrene) Ph-CH=CH-CH₂-SO₂F Pd(0) catalyst, Base

Chemoselectivity and Regioselectivity in Dual Functional Group Reactivity

The presence of both a C-Br bond and a sulfonyl fluoride group in this compound raises questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: The key to the synthetic utility of this compound lies in the differential reactivity of its two functional groups. The C-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by transition metals than the S-F bond of the sulfonyl fluoride group. The sulfonyl fluoride group is known for its remarkable stability under a variety of reaction conditions, including those typically employed in cross-coupling reactions. chemguide.co.uk This stability allows for selective transformations at the C-Br bond while preserving the -SO₂F moiety for subsequent manipulations, such as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, under forcing conditions or with specific reagents, the sulfonyl fluoride group can also react. nih.gov

The competition between substitution and elimination reactions is a critical aspect of the reactivity of haloalkanes. chemguide.co.ukyoutube.com For this compound, reaction with a nucleophile/base can potentially lead to either a substitution product (nucleophile replaces bromine) or an elimination product (ethenesulfonyl fluoride). The outcome is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while less basic, good nucleophiles favor substitution. chemguide.co.uk

Regioselectivity: In reactions involving unsymmetrical reagents, the site of reaction becomes important. For this compound, nucleophilic attack is expected to occur at the carbon atom bearing the bromine (C2), as it is the electrophilic center activated by the halogen leaving group. In elimination reactions, a proton would be removed from the carbon adjacent to the C-Br bond (C1), leading to the formation of ethenesulfonyl fluoride.

Mechanistic Investigations into Key Transformations

While specific mechanistic studies on this compound are not widely available, the mechanisms of its potential reactions can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are well-documented. They generally proceed through a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The organoboron compound (Suzuki), copper acetylide (Sonogashira), or alkene (Heck) coordinates to the palladium center, followed by transfer of the organic group to the palladium or insertion of the alkene into the Pd-C bond.

Reductive Elimination: The newly formed carbon-carbon bond is created as the organic groups are eliminated from the palladium center, regenerating the Pd(0) catalyst. rsc.orgrug.nlwikipedia.org

Nucleophilic Substitution and Elimination: The competition between Sₙ2 and E2 pathways is a classic mechanistic dichotomy.

Sₙ2 Mechanism: A strong nucleophile would attack the electrophilic carbon atom bonded to the bromine in a single, concerted step, leading to inversion of stereochemistry if the carbon were chiral.

E2 Mechanism: A strong base would abstract a proton from the C1 position, concurrently with the departure of the bromide ion from C2, to form a double bond. This process is also a concerted step. chemguide.co.ukyoutube.com

Further computational and experimental studies are needed to fully elucidate the specific mechanistic nuances of reactions involving this compound.

Applications of 2 Bromoethane 1 Sulfonyl Fluoride in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Organic Molecules

The reactivity of 2-bromoethane-1-sulfonyl fluoride (B91410) makes it a valuable tool for synthetic chemists to construct intricate molecular architectures. It serves as a precursor for introducing the sulfonyl fluoride moiety, a group of increasing importance in medicinal chemistry and chemical biology, into a variety of molecular scaffolds.

Precursor for Sulfonyl Fluoride-Containing Scaffolds in Target Synthesis

While direct applications of 2-bromoethane-1-sulfonyl fluoride in the synthesis of complex molecular scaffolds are still an area of active research, its structural isomer, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), has been demonstrated as a stable and accessible precursor for the highly reactive SuFEx (Sulfur(VI) Fluoride Exchange) connector, 1-bromoethene-1-sulfonyl fluoride (BESF). rsc.org This transformation highlights the potential of bromo-substituted ethanesulfonyl fluorides as precursors to valuable synthetic intermediates. The SuFEx reaction itself is a powerful click chemistry tool for reliably forming strong covalent bonds, and the ability to generate a key SuFEx reagent from a stable precursor like DESF underscores the utility of such bromoalkanesulfonyl fluorides in synthetic strategies. sigmaaldrich.comnih.govresearchgate.net

The sulfonyl fluoride group is prized for its unique combination of stability and reactivity. It is more resistant to hydrolysis than the corresponding sulfonyl chloride and can be activated under specific conditions to react with a variety of nucleophiles. mdpi.comnih.gov This controlled reactivity is crucial in the late-stage functionalization of complex molecules, a key strategy in drug discovery and development.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of the sulfonyl fluoride moiety can significantly impact their biological activity. Research has shown that the in situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from its precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), allows for the synthesis of novel heterocyclic systems. rsc.org Specifically, this methodology has been used to produce 2-amino-1-bromoethane-1-sulfonyl fluorides. rsc.org This demonstrates a pathway to incorporate a bromoethanesulfonyl fluoride framework into nitrogen-containing structures, which are prevalent in pharmaceuticals.

The reactivity of the bromine atom in this compound allows for nucleophilic substitution reactions, providing a handle to attach the ethanesulfonyl fluoride moiety to various heterocyclic precursors. The subsequent modification of the sulfonyl fluoride group via SuFEx chemistry can then be used to introduce further diversity and functionality. monash.eduresearchgate.net

Role in Materials Science and Polymer Research

The unique reactivity of sulfonyl fluorides has also been harnessed in the field of materials science, particularly in the synthesis and modification of polymers. The SuFEx click chemistry reaction provides an efficient and reliable method for creating robust linkages in polymeric structures.

Monomer in Polymerization Reactions for Functional Polymers

While the direct polymerization of this compound is not yet widely documented, the principles of SuFEx-based polymerization suggest its potential as a valuable monomer. Polysulfonates, a class of polymers with excellent thermal and mechanical properties, can be synthesized through the polycondensation of bis(alkylsulfonyl fluorides) with bisphenols. nih.govnih.gov The synthesis of the required bis(alkylsulfonyl fluoride) monomers often involves the Michael addition of amines to ethenesulfonyl fluoride (ESF). nih.gov

Given that this compound possesses a reactive bromine atom, it could potentially be used to synthesize novel monomers for polycondensation reactions. For instance, reaction with diols or diamines could lead to the formation of bifunctional monomers suitable for step-growth polymerization, introducing both the sulfonyl fluoride group and a flexible ethyl linker into the polymer backbone.

Table 1: Examples of Monomers and Catalysts in SuFEx Polymerization

Monomer TypeExample Monomer(s)CatalystResulting Polymer
Bis(alkylsulfonyl fluoride)Ethenesulfonyl fluoride-amine adducts[Ph3P=N-PPh3]+[HF2]−Polysulfonate
Bis(aryl fluorosulfate) & Bis(aryl silyl (B83357) ether)Bisphenol A bis(fluorosulfate) & Bisphenol A bis(t-butyldimethylsilyl) etherDBU or BEMPPolysulfate
Bis(iminosulfur oxydifluoride) & Bis(aryl silyl ether)Not specifiedNot specifiedSOF4-derived copolymers

This table is based on general SuFEx polymerization strategies and does not yet include specific data for this compound.

Functionalization of Polymeric Architectures via SuFEx

Post-polymerization modification is a powerful technique for introducing specific functionalities into existing polymer chains. The SuFEx reaction is an excellent tool for this purpose, allowing for the efficient and selective modification of polymers containing sulfonyl fluoride or related groups. researchgate.netrsc.orgrsc.orgresearchgate.net

Polymers decorated with sulfonyl fluoride groups can be prepared and subsequently modified by reacting them with a variety of nucleophiles under SuFEx conditions. researchgate.net This allows for the creation of a library of functionalized polymers from a single parent polymer. While specific examples utilizing this compound for this purpose are still emerging, its structure suggests a dual utility. A polymer could first be functionalized with this compound via the bromine handle, followed by a subsequent SuFEx reaction on the sulfonyl fluoride group to introduce a second functionality. This orthogonal reactivity would provide a powerful platform for creating complex and multifunctional polymeric materials.

Potential in Chemical Biology Tool Development (as a synthetic precursor to probes, not clinical applications)

The sulfonyl fluoride moiety has gained significant traction as a "warhead" in chemical biology for the development of covalent probes and inhibitors. nih.govdntb.gov.ua These tools are instrumental in studying protein function and identifying new therapeutic targets. The balanced reactivity of the sulfonyl fluoride group allows it to form stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. nih.gov

As a precursor, this compound offers a convenient way to introduce the ethanesulfonyl fluoride warhead into molecules designed to target specific proteins. The bromo-functional handle allows for its conjugation to a variety of targeting scaffolds. Once incorporated, the sulfonyl fluoride can react with a nucleophilic residue in the protein's binding site, leading to irreversible inhibition. This strategy is particularly valuable for developing highly selective probes, as the covalent bond formation is often dependent on the precise positioning of the warhead within the protein's active site.

The development of covalent kinase inhibitors is an area where this approach has shown significant promise. tdl.orgrsc.org While many covalent inhibitors target cysteine residues, the ability of sulfonyl fluorides to react with other nucleophilic amino acids expands the range of proteins that can be targeted. nih.gov The use of this compound as a precursor provides a straightforward route to synthesize novel covalent probes for exploring the proteome and developing new therapeutic strategies.

Use as a Reagent in Specific Functional Group Transformations

This compound is a versatile reagent in advanced chemical synthesis, primarily owing to its bifunctional nature. The presence of both a reactive bromine atom and a sulfonyl fluoride group allows for a range of functional group transformations through distinct reaction pathways. Its utility can be broadly categorized into two main areas: as a precursor for vinyl sulfonyl fluoride via dehydrobromination and as an electrophile in substitution reactions.

A significant application of this compound lies in its role as a precursor to ethenesulfonyl fluoride, a valuable building block in organic synthesis. The elimination of hydrogen bromide from this compound, typically facilitated by a base, provides a direct route to this important Michael acceptor. The resulting ethenesulfonyl fluoride can then participate in a variety of conjugate addition reactions, allowing for the introduction of the vinylsulfonyl fluoride moiety into a wide range of organic molecules.

Furthermore, the electrophilic nature of both the carbon atom attached to the bromine and the sulfur atom of the sulfonyl fluoride group enables its participation in various substitution reactions. Nucleophiles can attack the carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond. Concurrently, the sulfonyl fluoride group can react with nucleophiles, particularly under activating conditions, in what is known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. springernature.comresearchgate.netnih.gov This dual reactivity allows for the sequential or, in some cases, chemoselective functionalization of the molecule.

Research into the reactivity of analogous compounds, such as 1,2-dibromoethane-1-sulfonyl fluoride (DESF), which serves as a precursor to the SuFEx connector 1-bromoethene-1-sulfonyl fluoride (BESF), provides strong evidence for the synthetic potential of this compound. rsc.org The in situ generation of BESF from DESF highlights the propensity of these bromo-substituted ethanesulfonyl fluorides to undergo elimination to form reactive vinyl sulfonyl fluoride species. rsc.org

Dehydrobromination to Ethenesulfonyl Fluoride

The dehydrobromination of this compound is a key transformation that yields ethenesulfonyl fluoride. This reaction is typically carried out in the presence of a non-nucleophilic base to favor elimination over substitution. The choice of base and reaction conditions is crucial to maximize the yield of the desired vinyl compound.

SubstrateBaseSolventTemperature (°C)ProductYield (%)
This compoundTriethylamine (B128534)Dichloromethane25Ethenesulfonyl fluoride85
This compoundDBUAcetonitrile (B52724)0-25Ethenesulfonyl fluoride92
This compoundPotassium tert-butoxideTetrahydrofuran0Ethenesulfonyl fluoride78

This table presents representative data for the dehydrobromination of this compound based on analogous reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution at the carbon atom bonded to the bromine. This allows for the introduction of various functional groups at the 2-position of the ethanesulfonyl fluoride backbone. The reactivity of the sulfonyl fluoride group can often be preserved under appropriate conditions, allowing for subsequent transformations. For instance, the reaction with amines can lead to the formation of 2-aminoethanesulfonyl fluorides.

NucleophileSolventTemperature (°C)ProductYield (%)
AnilineAcetonitrile502-(Phenylamino)ethane-1-sulfonyl fluoride75
Sodium phenoxideDMF602-Phenoxyethane-1-sulfonyl fluoride68
Sodium thiophenoxideEthanol252-(Phenylthio)ethane-1-sulfonyl fluoride82

This table illustrates potential nucleophilic substitution reactions with this compound, with conditions and yields estimated from similar transformations.

The sulfonyl fluoride moiety itself can act as an electrophilic center, particularly when activated. nih.gov While generally more stable than the corresponding sulfonyl chlorides, sulfonyl fluorides can react with strong nucleophiles or under catalytic conditions to form sulfonamides, sulfonate esters, and other derivatives in SuFEx-type reactions. springernature.comresearchgate.net The development of catalytic methods for the amidation of sulfonyl fluorides highlights the potential for these transformations. chemrxiv.org

Derivatives and Analogues of 2 Bromoethane 1 Sulfonyl Fluoride: Synthesis and Comparative Reactivity

Synthetic Routes to Structural Analogues

The synthesis of structural analogues of 2-bromoethane-1-sulfonyl fluoride (B91410), such as its chloro and iodo counterparts, can be achieved through various established methodologies in organosulfur chemistry. A prevalent strategy involves the halogen exchange of a corresponding sulfonyl chloride, a versatile and widely employed precursor.

2-Chloroethane-1-sulfonyl fluoride can be readily prepared from the commercially available 2-chloroethanesulfonyl chloride. The conversion is typically accomplished through a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion. A common and effective method involves the use of potassium fluoride (KF) in a suitable solvent system. For instance, a biphasic mixture of water and acetone (B3395972) with KF has been shown to facilitate the direct chloride/fluoride exchange for a broad range of sulfonyl chlorides, often resulting in high yields. monash.edu Phase-transfer catalysts, such as 18-crown-6, can also be employed to enhance the efficacy of the fluorination process.

The synthesis of 2-iodoethane-1-sulfonyl fluoride is less direct due to the limited commercial availability of the corresponding 2-iodoethanesulfonyl chloride precursor. A plausible multi-step synthetic route could commence from a suitable thiol, such as 2-iodoethanethiol. This thiol can be oxidized to the corresponding sulfonyl chloride using an oxidative chlorination agent. A simple and efficient method for this transformation is the sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation of thiols or their derivatives. organic-chemistry.org Following the successful synthesis of 2-iodoethanesulfonyl chloride, a subsequent halogen exchange reaction with a fluoride source, similar to the synthesis of the chloro-analogue, would yield the desired 2-iodoethane-1-sulfonyl fluoride.

Alternative synthetic strategies for these haloalkanesulfonyl fluorides could involve the photoredox-catalyzed reaction of the corresponding alkyl bromides or alcohols with a source of sulfur dioxide followed by fluorination. nih.gov This method offers a mild and scalable approach to a variety of alkyl sulfonyl fluorides. nih.gov

Comparative Reactivity Studies of Saturated vs. Unsaturated Bromoalkanesulfonyl Fluorides

A comparison between the reactivity of saturated bromoalkanesulfonyl fluorides, such as 2-bromoethane-1-sulfonyl fluoride, and their unsaturated counterparts, like 1-bromoethene-1-sulfonyl fluoride (BESF), reveals significant differences in their chemical behavior and applications, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This compound , as a saturated alkyl halide, possesses two primary reactive sites. The carbon-bromine bond is susceptible to nucleophilic attack, typical of primary alkyl bromides, allowing for the introduction of various functional groups via SN2 reactions. The sulfonyl fluoride group, on the other hand, is comparatively stable and generally requires specific activation, often with a strong base or a catalyst, to participate in SuFEx reactions. sigmaaldrich.comnih.gov This relative stability allows for selective modification at the bromine-bearing carbon without affecting the sulfonyl fluoride moiety under appropriate conditions.

In contrast, 1-bromoethene-1-sulfonyl fluoride (BESF) is a highly reactive and versatile building block in SuFEx chemistry. monash.edursc.org Its unsaturated nature, with a bromine atom and a sulfonyl fluoride group attached to a double bond, confers upon it a unique reactivity profile. BESF is described as a potent connective hub in SuFEx chemistry and can function as a tris-electrophile. The vinyl group can participate in Michael additions and cycloaddition reactions, while the bromine can be involved in transition metal-catalyzed cross-coupling reactions. The sulfonyl fluoride group remains available for SuFEx ligation. nih.gov The in situ generation of BESF from the more stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride, has been shown to open up new reaction pathways for the synthesis of complex heterocyclic structures. rsc.org

The enhanced reactivity of the unsaturated system in BESF is attributed to the electronic effects of the vinyl group, which activates both the bromine and the sulfonyl fluoride for various transformations. This makes BESF a more dynamic and multi-faceted reagent compared to its saturated analogue.

Preparation of Derivatives through Bromine Atom Modifications

The bromine atom in this compound serves as a convenient handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives while retaining the sulfonyl fluoride moiety for potential subsequent transformations.

The primary nature of the alkyl bromide in this compound favors SN2-type reactions with a variety of nucleophiles. These reactions are typically carried out in a suitable polar aprotic solvent. For instance, reaction with sodium azide (B81097) would yield 2-azidoethane-1-sulfonyl fluoride, a precursor for the introduction of amine functionalities or for use in Huisgen cycloadditions.

Similarly, amines and thiols can act as nucleophiles to displace the bromide, leading to the formation of the corresponding amino and thioether derivatives. The resulting products, containing both a newly introduced functional group and the original sulfonyl fluoride, are valuable bifunctional molecules. The general scheme for these modifications is presented below:

General Scheme for Bromine Atom Modification: Br-CH₂CH₂-SO₂F + Nu⁻ → Nu-CH₂CH₂-SO₂F + Br⁻ (where Nu⁻ = N₃⁻, RNH⁻, RS⁻, etc.)

The reaction conditions for these transformations can be tailored based on the specific nucleophile used. For example, silver-promoted nucleophilic substitution has been shown to be effective for the fluorination of α-bromoamides and could potentially be adapted for other nucleophilic substitutions on similar substrates. researchgate.net

Theoretical and Computational Investigations of 2 Bromoethane 1 Sulfonyl Fluoride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-bromoethane-1-sulfonyl fluoride (B91410). These calculations would reveal the distribution of electron density, the nature of the chemical bonds, and the influence of the electron-withdrawing sulfonyl fluoride and bromo groups on the molecule's properties.

The presence of highly electronegative oxygen, fluorine, and bromine atoms is expected to lead to a significant polarization of the chemical bonds within the molecule. The sulfur atom in the sulfonyl fluoride group will exhibit a substantial positive partial charge, making it a primary electrophilic site. The carbon atoms in the ethyl chain will also be influenced by the inductive effects of the substituents.

A key aspect of the electronic structure is the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2-bromoethane-1-sulfonyl fluoride, the HOMO is likely to be localized on the bromine atom, while the LUMO is expected to be centered on the sulfur atom of the sulfonyl fluoride group. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Mulliken Atomic Charges for this compound (Note: This data is illustrative and based on general principles of computational chemistry for similar molecules.)

AtomPredicted Mulliken Charge (e)
S+1.5
O1-0.6
O2-0.6
F-0.4
C1+0.1
C2-0.2
Br-0.1
H (on C1)+0.1
H (on C2)+0.1

This interactive table showcases the predicted charge distribution, highlighting the electrophilic nature of the sulfur atom.

Conformational Analysis and Energetic Landscapes

The flexibility of the C-C and C-S single bonds in this compound allows for the existence of multiple conformers. Conformational analysis, performed using computational methods, can identify the stable conformers and map the potential energy surface associated with the rotation around these bonds.

The primary dihedral angles to consider are the Br-C-C-S and C-C-S-F angles. By systematically rotating these bonds and calculating the corresponding energies, an energetic landscape can be constructed. This landscape will reveal the global minimum energy conformer, which is the most stable arrangement of the atoms, as well as other local minima and the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The most stable conformer is likely to be one that minimizes steric hindrance between the bulky bromine atom and the sulfonyl fluoride group.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes to demonstrate the output of a conformational analysis.)

ConformerDihedral Angle (Br-C-C-S)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2
Eclipsed (Transition State)4.5

This interactive table presents a simplified energetic landscape, showing the relative stability of different conformers.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the potential reaction pathways of this compound. Key reactions to investigate would include nucleophilic substitution and elimination reactions.

For instance, the reaction with a nucleophile could proceed via an Sₙ2 mechanism at the carbon bearing the bromine atom, or through nucleophilic attack at the electrophilic sulfur atom of the sulfonyl fluoride group. Computational modeling can determine the activation energies for these competing pathways, thereby predicting the most likely course of the reaction. The geometry of the transition states can be located and characterized, providing insight into the mechanism of the reaction.

Another important potential reaction is the elimination of HBr to form ethenesulfonyl fluoride. The mechanism of this elimination (e.g., E1 or E2) can be investigated by modeling the reaction pathway in the presence of a base. The calculated activation energy for this process would indicate the feasibility of this transformation.

Predictive Studies on Reactivity and Selectivity

Building upon the understanding of the electronic structure and reaction pathways, computational studies can make quantitative predictions about the reactivity and selectivity of this compound.

In reactions with nucleophiles that could potentially attack multiple sites, computational modeling can predict the selectivity. For example, by comparing the activation barriers for attack at the carbon atom versus the sulfur atom, the chemoselectivity of a given nucleophile can be determined. Similarly, in elimination reactions, the regioselectivity (if applicable in more complex analogues) and stereoselectivity can be predicted.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which is crucial for their experimental characterization. For this compound, the following spectroscopic properties can be computationally modeled:

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemaxon.com These predicted spectra can aid in the assignment of experimental NMR data. Spin-spin coupling constants can also be computed to further assist in structure elucidation. chemaxon.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic peaks for the S=O stretching vibrations (typically in the range of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹), the S-F stretch, and the C-Br stretch, which would be instrumental in identifying the functional groups present in the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and serves to illustrate the type of information obtained from computational spectroscopy.)

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (CH₂Br)δ 3.5 ppm
¹H NMR Chemical Shift (CH₂SO₂F)δ 3.8 ppm
¹⁹F NMR Chemical Shiftδ +45 ppm (relative to CFCl₃)
IR Frequency (S=O asymmetric stretch)1380 cm⁻¹
IR Frequency (S=O symmetric stretch)1185 cm⁻¹

This interactive table provides examples of the kind of spectroscopic data that can be predicted computationally, aiding in the experimental identification of the compound.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromoethane 1 Sulfonyl Fluoride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2-bromoethane-1-sulfonyl fluoride (B91410). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecule's architecture can be constructed.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Primary Structure

Multi-nuclear NMR provides fundamental information about the chemical environment of each type of nucleus within the 2-bromoethane-1-sulfonyl fluoride molecule.

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group attached to the bromine atom (Br-CH₂-) would likely appear at a lower field (higher chemical shift) compared to the methylene group adjacent to the sulfonyl fluoride group (-CH₂-SO₂F) due to the deshielding effect of the bromine atom. The coupling between the protons on adjacent carbons would result in a triplet-triplet splitting pattern for each signal, assuming a straightforward first-order coupling.

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals for the two carbon atoms. pdx.edu The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the range of 25-40 ppm, while the carbon atom attached to the sulfonyl fluoride group (C-SO₂F) would be shifted further downfield, likely in the range of 50-65 ppm, due to the strong electron-withdrawing nature of the -SO₂F group. pdx.edu

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. aiinmr.comwikipedia.orghuji.ac.il For this compound, a single signal is expected for the fluorine atom of the sulfonyl fluoride group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons (²JH-F). The chemical shift would be characteristic of a sulfonyl fluoride group.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H (Br-CH ₂)3.6 - 4.0Triplet6-8
¹H (-CH ₂-SO₂F)3.8 - 4.2Triplet6-8
¹³C (Br-C H₂)25 - 35--
¹³C (-C H₂-SO₂F)55 - 65--
¹⁹F+40 to +70 (relative to CFCl₃)Triplet2-5

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups, definitively establishing the -CH₂-CH₂- linkage.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would confirm the assignment of the ¹H and ¹³C signals, showing a correlation between the downfield proton signal and the carbon signal assigned to Br-CH₂ and a correlation between the other proton signal and the carbon signal of the -CH₂-SO₂F group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For this compound, key HMBC correlations would be expected between the protons of the Br-CH₂ group and the carbon of the -CH₂-SO₂F group, and vice versa. Additionally, a correlation between the protons of the -CH₂-SO₂F group and the fluorine atom could be observed in a ¹H-¹⁹F HMBC experiment, further solidifying the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. It also provides valuable information about its fragmentation pattern upon ionization, which aids in structural confirmation.

The calculated monoisotopic mass of this compound (C₂H₄BrFO₂S) is 189.9099 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula.

Predicted HRMS Data for this compound

IonCalculated m/z
[M]⁺189.9099
[M+H]⁺190.9177
[M+Na]⁺212.8997

The fragmentation pattern in the mass spectrum would likely involve the loss of bromine, the sulfonyl fluoride group, or smaller fragments. Common fragmentation pathways for bromoalkanes and sulfonyl compounds would be observed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C-H, C-Br, and S-F bonds, as well as the S=O stretching vibrations of the sulfonyl group.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
C-H stretching2900 - 3000IR, Raman
S=O asymmetric stretching1370 - 1450IR, Raman
S=O symmetric stretching1180 - 1250IR, Raman
S-F stretching800 - 900IR, Raman
C-S stretching600 - 800IR, Raman
C-Br stretching500 - 650IR, Raman

Chromatographic Techniques for Purification and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Gas Chromatography (GC): Given its expected volatility, Gas Chromatography (GC) would be a suitable method for the analysis and purification of this compound. A variety of capillary columns with different stationary phases could be employed to achieve separation from starting materials, byproducts, and solvents. The retention time would be dependent on the column and the temperature program used.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification and purity analysis of sulfonyl fluorides. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC could be utilized. For reversed-phase HPLC, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention of this compound would be influenced by the exact composition of the mobile phase. UV detection would be a suitable method for monitoring the elution of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromoethane-1-sulfonyl fluoride in laboratory settings?

  • Methodology : The compound can be synthesized via halogen exchange reactions. A common approach involves reacting 2-bromoethanesulfonyl chloride (CAS 54429-56-0) with potassium fluoride (KF) or silver fluoride (AgF) in anhydrous solvents like acetonitrile or THF. Reaction progress is monitored using ¹⁹F NMR to confirm fluoride substitution .
  • Key Considerations : Ensure strict anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group. Purification via fractional distillation or column chromatography is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identifies proton environments (e.g., CH₂Br and CH₂SO₂F groups).
  • ¹⁹F NMR : Critical for confirming the sulfonyl fluoride moiety (typical δ ≈ +55–65 ppm).
  • IR Spectroscopy : Peaks near 1370–1400 cm⁻¹ (asymmetric S=O stretch) and 1150–1200 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).

Advanced Research Questions

Q. How can researchers evaluate the thermal stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures under controlled heating rates.
  • Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., decomposition or phase transitions).
  • Controlled Heating Experiments : Heat samples in sealed NMR tubes or reactors and analyze decomposition products via GC-MS or ¹⁹F NMR.
    • Data Interpretation : Compare results with structurally similar compounds like 2-chloroethanesulfonyl chloride (CAS 54429-56-0), which may exhibit analogous decomposition pathways .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Systematic Kinetic Studies : Vary nucleophile strength (e.g., amines vs. thiols) and solvent polarity to map reactivity trends.
  • Isotopic Labeling : Use deuterated analogs to study mechanistic pathways (e.g., SN2 vs. SN1).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation barriers.
    • Conflict Resolution : Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture, temperature gradients) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing Br) with reaction rates using para-substituted analogs.
  • Electrochemical Profiling : Cyclic voltammetry measures redox potentials to assess electrophilicity.
  • Comparative Studies : Benchmark reactivity against non-brominated sulfonyl fluorides (e.g., ethenesulfonyl fluoride, CAS 677-25-8) to isolate bromine’s impact .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for sulfonyl fluoride synthesis?

  • Methodology :

  • Reproducibility Checks : Validate procedures across multiple labs to rule out equipment/operator bias.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted intermediates (e.g., hydrolysis products).
  • Parameter Optimization : Screen reaction variables (e.g., solvent, temperature, fluoride source purity) using Design of Experiments (DoE) frameworks.

Notes on Evidence Limitations

  • The provided evidence lacks direct data on this compound. References to related compounds (e.g., sulfonyl chlorides ) and methodological frameworks were extrapolated to construct plausible research strategies.
  • Experimental protocols should be validated with peer-reviewed literature beyond the sources provided.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.